

discovery and initial characterization of Fael

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Compound of Interest

Compound Name: *Fael protein*

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Unraveling Fael: A Tale of Two Proteins

This technical guide provides an in-depth exploration of the discovery and initial characterization of two distinct proteins that share the designation Fael: a restriction endonuclease from *Flavobacterium aquatile* and a receptor-like kinase from *Arabidopsis thaliana*. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available data, experimental protocols, and signaling pathways associated with each Fael entity.

Section 1: Fael - The Restriction Endonuclease from *Flavobacterium aquatile*

The Fael restriction enzyme, sourced from *Flavobacterium aquatile*, is a valuable tool in molecular biology for its ability to recognize and cleave specific DNA sequences. While the original discovery and characterization publication is not readily available in the public domain, data from commercial suppliers provides insight into its biochemical properties and optimal reaction conditions.

Quantitative Data Summary

The following table summarizes the key quantitative characteristics of the Fael restriction enzyme.

Parameter	Value/Description
Unit Definition	One unit is the amount of enzyme required to hydrolyze 1 µg of pUC19 DNA in 1 hour at 37°C in a 50 µl reaction volume.
Reaction Temperature	37°C
Inactivation Temperature	65°C for 20 minutes
Ligation and Recutting	Over 90% of DNA fragments can be ligated with T4 DNA Ligase and recut after a 3-fold overdigestion.
Non-specific Hydrolysis	No non-specific activity was detected after incubating 1 µg of pUC19 DNA with 2 units of enzyme for 16 hours at 37°C.

Experimental Protocols

Standard FaeI Restriction Digest Protocol

This protocol outlines the typical steps for digesting DNA with the FaeI restriction enzyme.

Materials:

- FaeI restriction enzyme
- 10X SE-buffer FaeI (33 mM Tris-acetate (pH 8.3 at 25°C), 10 mM magnesium acetate, 66 mM potassium acetate, 1 mM DTT)
- Bovine Serum Albumin (BSA)
- Substrate DNA
- Nuclease-free water

Procedure:

- **Reaction Setup:** In a sterile microcentrifuge tube, combine the following components in the specified order:
 - Nuclease-free water to a final volume of 50 μ l
 - 5 μ l of 10X SE-buffer FaeI
 - 0.5 μ l of BSA (to a final concentration of 100 μ g/ml)
 - 1 μ g of substrate DNA
 - 1 unit of FaeI enzyme
- **Incubation:** Gently mix the reaction components and incubate at 37°C for 1 hour.
- **Enzyme Inactivation:** To stop the reaction, incubate the mixture at 65°C for 20 minutes.
- **Analysis:** The digested DNA can be analyzed by agarose gel electrophoresis.

Note: For optimal activity, BSA should be added to the 1x reaction mix. It is not recommended to use BSA for prolonged incubations.

Section 2: FaeI (FEI1) - The Receptor-Like Kinase from *Arabidopsis thaliana*

In the context of plant biology, FaeI, more commonly referred to as FEI1, is a leucine-rich repeat receptor-like kinase in *Arabidopsis thaliana*. Alongside its close homolog FEI2, it plays a crucial role in a signaling pathway that monitors cell wall integrity and regulates cell expansion. [1][2] The name "FEI" is derived from the Mandarin word for "fat," alluding to the phenotype of mutant roots. [1][2]

Discovery and Initial Characterization

FEI1 and FEI2 were identified through genetic screens in *Arabidopsis thaliana* for mutants with defects in cell wall function. [1] Mutations in both FEI1 and FEI2 result in a phenotype characterized by swollen roots, indicating a disruption in anisotropic cell expansion. [1][2] This

phenotype is exacerbated by inhibitors of cellulose biosynthesis, suggesting that the FEI proteins function in a pathway that senses and responds to cell wall perturbations.[1]

Initial characterization revealed that FEI1 is an active protein kinase.[1] The FEI proteins are localized to the plasma membrane and are broadly expressed, with the highest levels in the root meristem and elongation zone.[2][3] A key finding from the initial studies was the direct interaction of FEI proteins with 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a critical enzyme in the biosynthesis of the plant hormone ethylene.[1] This interaction suggests that the FEI signaling pathway may regulate cell wall function through an ACC-mediated signal, independent of the canonical ethylene response pathway.[1]

Quantitative Data Summary

To date, the primary characterization of FEI1 has been through genetic and in planta studies, with a notable absence of detailed in vitro biochemical and kinetic data in the published literature. The following table reflects the current status of quantitative information for the FEI1 protein kinase.

Parameter	Value/Description
Kinetic Parameters (Km, Vmax, kcat)	Not Reported
Binding Affinity (Kd) for ATP	Not Reported
Binding Affinity (Kd) for Substrates	Not Reported
Specific Activity	Not Reported

Experimental Protocols

While specific, optimized protocols for the expression, purification, and assay of FEI1 are not detailed in the literature, the following sections provide generalized methods commonly used for the characterization of Arabidopsis membrane-associated proteins and kinases.

1. Heterologous Expression and Purification of Arabidopsis Proteins

This protocol describes a general workflow for expressing and purifying a tagged Arabidopsis protein from *E. coli*.

Materials:

- E. coli expression strain (e.g., BL21(DE3))
- Expression vector with the FEI1 cDNA sequence fused to an affinity tag (e.g., His-tag, GST-tag)
- LB medium with appropriate antibiotics
- Inducing agent (e.g., IPTG)
- Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/ml lysozyme)
- Affinity chromatography resin (e.g., Ni-NTA agarose for His-tagged proteins)
- Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
- Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

Procedure:

- Transformation: Transform the expression vector into a suitable E. coli strain.
- Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induction: Induce protein expression by adding the appropriate concentration of the inducing agent (e.g., 1 mM IPTG) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
- Cell Harvest: Harvest the cells by centrifugation.
- Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
- Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.

- **Affinity Purification:** Apply the supernatant to the equilibrated affinity chromatography resin. Wash the resin with wash buffer to remove non-specifically bound proteins. Elute the target protein with elution buffer.
- **Analysis:** Analyze the purified protein by SDS-PAGE.

2. In Vitro Kinase Assay (General Protocol)

This protocol provides a general framework for assessing the kinase activity of a purified protein kinase.

Materials:

- Purified kinase (e.g., FEI1)
- Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- Substrate (a generic kinase substrate like Myelin Basic Protein (MBP) or a specific substrate if known)
- [γ -³²P]ATP
- ATP
- SDS-PAGE loading buffer
- Phosphor screen or scintillation counter

Procedure:

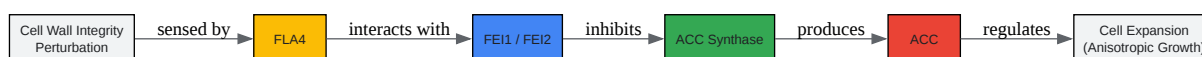
- **Reaction Setup:** In a microcentrifuge tube, combine the kinase, substrate, and kinase reaction buffer.
- **Initiate Reaction:** Start the reaction by adding a mixture of cold ATP and [γ -³²P]ATP.
- **Incubation:** Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).

- **Stop Reaction:** Terminate the reaction by adding SDS-PAGE loading buffer.
- **Analysis:** Separate the reaction products by SDS-PAGE. Visualize the phosphorylated substrate by autoradiography using a phosphor screen or quantify the incorporated radioactivity by cutting out the substrate band and using a scintillation counter.

Signaling Pathways and Workflows

FEI Signaling Pathway

The FEI1/FEI2 proteins are key components of a signaling pathway that maintains cell wall integrity. They are thought to act as receptors that perceive perturbations in the cell wall, possibly through interactions with other proteins like the FASCICLIN-LIKE ARABINOGLACTAN PROTEIN 4 (FLA4). This signal is then transduced to regulate the activity of ACC synthase, thereby influencing cell expansion.

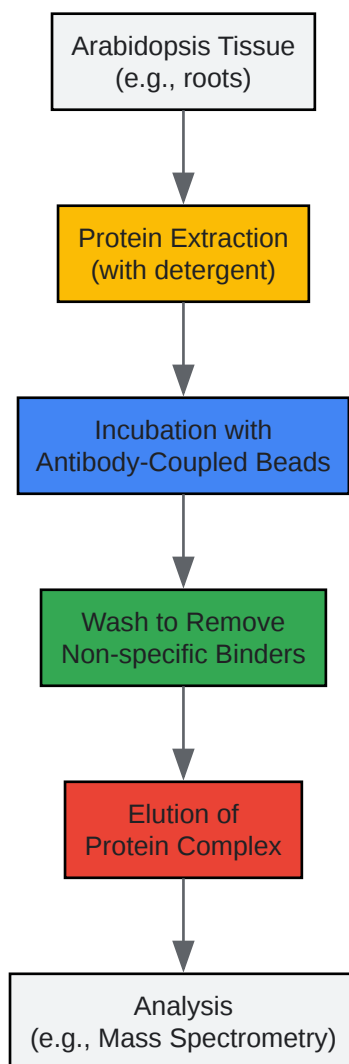


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FEI signaling pathway in response to cell wall stress.

Experimental Workflow: Immunoprecipitation of a Membrane Protein

Characterizing the interactions of membrane-bound proteins like FEI1 often involves immunoprecipitation followed by mass spectrometry to identify binding partners. The following diagram illustrates a general workflow for this process in Arabidopsis.



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Generalized workflow for immunoprecipitation.

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